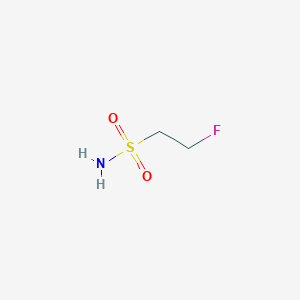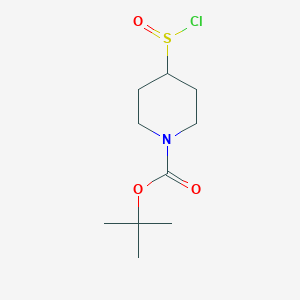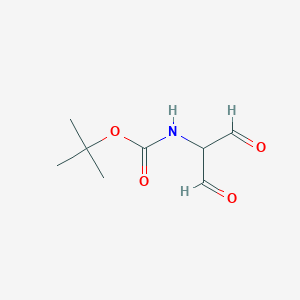
(3S)-4-fluoro-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-Fluoro-3-hydroxybutanoic acid, also known as (S)-4-fluoro-3-hydroxybutanoic acid, is a naturally occurring organic compound belonging to the family of carboxylic acids. It is an important structural component of many proteins, peptides, and other biomolecules. This compound is known for its wide range of applications in the fields of biochemistry and pharmacology. In particular, it has been used as a substrate for the synthesis of various pharmaceuticals and as a precursor for the production of various polymers. Additionally, it has been studied for its potential role in the regulation of cell metabolism and in the development of new drugs.
Wirkmechanismus
The mechanism of action of (3S)-4-Fluoro-3-hydroxybutanoic acid is not yet fully understood. However, it is believed that the compound can act as a proton acceptor, allowing it to interact with other molecules and mediate a variety of biochemical reactions. Additionally, the compound has been shown to interact with enzymes and other proteins, suggesting that it may play a role in the regulation of cell metabolism.
Biochemical and Physiological Effects
(3S)-4-Fluoro-3-hydroxybutanoic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the enzyme glutathione reductase, which is involved in the synthesis of glutathione, an important antioxidant. Additionally, it has been shown to inhibit the enzyme ornithine decarboxylase, which is involved in the synthesis of polyamines, compounds that play a role in the regulation of cell growth and differentiation. Furthermore, the compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, compounds that play a role in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3S)-4-Fluoro-3-hydroxybutanoic acid in laboratory experiments has a number of advantages. In particular, the compound is relatively inexpensive and easy to synthesize, making it a cost-effective choice for research. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is also highly toxic and should be handled with extreme caution in the laboratory.
Zukünftige Richtungen
For research include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound and to develop safe and effective uses for it in the laboratory. Finally, further research is needed to explore the potential of (3S)-4-Fluoro-3-hydroxybutanoic acid as a substrate for the synthesis of various pharmaceuticals and as a precursor for the production of various polymers.
Synthesemethoden
(3S)-4-Fluoro-3-hydroxybutanoic acid can be synthesized through a variety of methods. The most common method involves the reaction of an aqueous solution of sodium fluoride with aqueous sodium hydroxide. This reaction produces the desired product in a high yield. Additionally, the compound can be synthesized through the reaction of aqueous sodium fluoride with aqueous sodium hydroxide and a catalytic amount of hydrogen peroxide. Other methods of synthesis include the reaction of aqueous sodium fluoride with aqueous sodium hydroxide and a catalytic amount of sodium borohydride, or the reaction of aqueous sodium fluoride with aqueous sodium hydroxide and a catalytic amount of potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
(3S)-4-Fluoro-3-hydroxybutanoic acid has been extensively studied for its potential applications in the fields of biochemistry and pharmacology. In particular, it has been used as a substrate for the synthesis of various pharmaceuticals and as a precursor for the production of various polymers. Additionally, it has been studied for its potential role in the regulation of cell metabolism and in the development of new drugs.
Eigenschaften
IUPAC Name |
(3S)-4-fluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLQDVHXXIUMW-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CF)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-fluoro-3-hydroxybutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)




![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)






